molecular formula C11H14N2O2S2 B2862936 1-(Benzenesulfonyl)-2-ethylsulfanyl-4,5-dihydroimidazole CAS No. 868216-48-2

1-(Benzenesulfonyl)-2-ethylsulfanyl-4,5-dihydroimidazole

Cat. No. B2862936
CAS RN: 868216-48-2
M. Wt: 270.37
InChI Key: IOZUMVUBRQQLIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(Benzenesulfonyl)-2-ethylsulfanyl-4,5-dihydroimidazole” is a complex organic molecule. It contains a benzenesulfonyl group, an ethylsulfanyl group, and a dihydroimidazole ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, benzenesulfonyl derivatives are often synthesized through reactions involving benzenesulfonyl chloride . The ethylsulfanyl group and the dihydroimidazole ring could potentially be introduced through further reactions .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzenesulfonyl, ethylsulfanyl, and dihydroimidazole groups. For instance, sulfones can participate in various types of reactions, including desulfitative functionalizations .

Scientific Research Applications

Synthesis and Spectral Analysis

The synthesis and spectral analysis of compounds related to 1-(Benzenesulfonyl)-2-ethylsulfanyl-4,5-dihydroimidazole have been a subject of interest due to their potential biological activities. For instance, the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide has been explored, revealing moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Antimicrobial Evaluation

Further studies on the antimicrobial evaluation of novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups demonstrated that derivatives containing one sulfone group exhibited more effective antibacterial and antifungal activities compared to those with two sulfone groups (Alsaedi et al., 2019).

Friedel-Crafts Sulfonylation

Research into the Friedel-Crafts sulfonylation reaction using 1-butyl-3-methylimidazolium chloroaluminate ionic liquids as both the reaction media and Lewis acid catalyst highlighted the enhanced reactivity and almost quantitative yields of diaryl sulfones under ambient conditions (Nara et al., 2001).

Anticancer and Antibacterial Agents

Compounds derived from or structurally related to this compound have shown potential as anticancer and antibacterial agents. For example, novel structures derived from 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-phenyl]sulfanyl)-1-ethanol showed potent and selective activities against Helicobacter pylori (Carcanague et al., 2002).

Safety and Hazards

While specific safety data for this compound is not available, compounds containing a benzenesulfonyl group, such as benzenesulfonyl chloride, are known to be hazardous. They can cause skin burns and eye damage, and may be harmful if swallowed .

properties

IUPAC Name

1-(benzenesulfonyl)-2-ethylsulfanyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S2/c1-2-16-11-12-8-9-13(11)17(14,15)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOZUMVUBRQQLIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NCCN1S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.